molecular formula C19H14N2O6 B2448485 4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID CAS No. 887685-94-1

4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID

Cat. No.: B2448485
CAS No.: 887685-94-1
M. Wt: 366.329
InChI Key: HUPASKFDURPNGE-UHFFFAOYSA-N
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Description

4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID is a complex organic compound that features a furan ring, a benzoyl group, and a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-10-13(7-8-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPASKFDURPNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-aminobenzoic acid to form the intermediate 4-(furan-2-carbonylamino)benzoic acid. This intermediate is further reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and ester-like linkages:

a) Amide Hydrolysis

  • Primary amide (furan-2-amido group) hydrolyzes to form furan-2-carboxylic acid and an aniline derivative under strong acidic (e.g., HCl, 6M, 110°C) or basic (e.g., NaOH, 50°C) conditions .

  • Secondary amide (benzamido group) requires harsher conditions (e.g., concentrated H₂SO₄, reflux) to yield 4-aminobenzoic acid and 2-hydroxybenzoic acid derivatives .

b) Ester Hydrolysis

The carboxylic acid group can esterify under standard conditions (e.g., methanol/H₂SO₄), and the resulting ester hydrolyzes back to the acid in aqueous base .

a) Carboxylic Acid Reactions

Reaction TypeConditionsProduct
EsterificationROH, H⁺ (e.g., H₂SO₄)Alkyl ester (e.g., methyl ester)
Amide FormationSOCl₂ → RNH₂Secondary amide
Salt FormationNaOHSodium carboxylate

The carboxylic acid (pKa ≈ 3.3, based on analogs like 2-fluorobenzoic acid ) reacts readily with nucleophiles.

b) Hydroxyl Group Reactions

  • Acetylation : Reacts with acetic anhydride (pyridine catalyst) to form an acetylated derivative .

  • Oxidation : Susceptible to oxidation via Jones reagent (CrO₃/H₂SO₄) to yield a ketone or quinone structure .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Key Influencing Factors
Carboxylic AcidFastpH, temperature
Primary AmideModerateAcid/base strength
Secondary AmideSlowSteric hindrance
Hydroxyl GroupModerateProtecting groups

Scientific Research Applications

Inhibition of Sirtuins

One of the most significant applications of 4-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is its role as an inhibitor of sirtuin proteins, particularly SIRT6. Sirtuins are a family of proteins that regulate cellular processes including aging, transcription, and stress response. Inhibiting SIRT6 has been shown to influence metabolic pathways and may have implications in age-related diseases.

Case Study : Research has demonstrated that this compound can effectively inhibit SIRT6 activity in vitro, leading to increased levels of acetylated histones and altered gene expression profiles associated with aging and metabolism .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines and pathways.

Research Findings : In a study focusing on chronic inflammation models, treatment with this compound resulted in a significant reduction in pro-inflammatory markers, suggesting its potential use in therapeutic applications for conditions such as arthritis and other inflammatory disorders .

Potential Anticancer Agent

Emerging studies indicate that this compound may possess anticancer properties. Its ability to modulate cellular signaling pathways involved in cell proliferation and apoptosis positions it as a potential therapeutic agent in cancer treatment.

Experimental Evidence : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.

Case Study : A recent investigation into neurodegenerative disease models revealed that treatment with this compound reduced neuronal cell death and improved cognitive function metrics in animal models .

Safety Profile

Despite its promising applications, safety assessments are crucial for any potential therapeutic use. The compound has been classified with certain hazard statements indicating skin irritation and respiratory risks . Thus, appropriate handling measures should be implemented during research and development phases.

Mechanism of Action

The mechanism of action of 4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the benzoyl and hydroxybenzoic acid moieties.

    4-Aminobenzoic acid: Contains the benzoyl group but lacks the furan and hydroxybenzoic acid moieties.

    2-Hydroxybenzoic acid (Salicylic acid): Contains the hydroxybenzoic acid moiety but lacks the furan and benzoyl groups.

Uniqueness

4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID is unique due to its combination of a furan ring, a benzoyl group, and a hydroxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Biological Activity

4-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid, also known as 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of Sirtuin 6 (SIRT6). This compound is part of a broader class of benzoic acid derivatives that exhibit various pharmacological properties.

  • IUPAC Name : 5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
  • Molecular Formula : C19H14N2O6
  • CAS Number : 891002-11-2

The primary mechanism of action for this compound involves the inhibition of SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT6 plays a crucial role in various cellular processes including:

  • DNA Repair : SIRT6 is involved in the repair of DNA double-strand breaks.
  • Metabolism Regulation : It regulates glucose and lipid metabolism.
  • Aging and Longevity : SIRT6 is implicated in the aging process and age-related diseases, making its inhibition a potential therapeutic strategy for conditions such as cancer and metabolic disorders .

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is critical for preventing cellular damage associated with various diseases .

Antimicrobial Activity

This compound has been noted for its antimicrobial properties. It inhibits RNA polymerase in bacteria, which is essential for bacterial growth and replication. This mechanism suggests potential applications in developing new antibiotics .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits SIRT6 with a specific binding affinity. The potency of this compound has been compared to other known SIRT6 inhibitors, showing superior pharmacokinetic properties and selectivity .

CompoundIC50 (µM)Mechanism
This compoundTBDSIRT6 Inhibition
Sirt6-IN-1TBDSIRT6 Inhibition
Sirt6-IN-3TBDHigher potency compared to others

Glycosyltransferase Activity

A study involving Arabidopsis glycosyltransferases showed that derivatives related to benzoic acids, including those structurally similar to this compound, can undergo glucosylation reactions. These reactions are important for enhancing the solubility and bioavailability of compounds, suggesting potential modifications for improved therapeutic effects .

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